3-(4-Fluoro-2-methoxyphenoxy)azetidine

Description

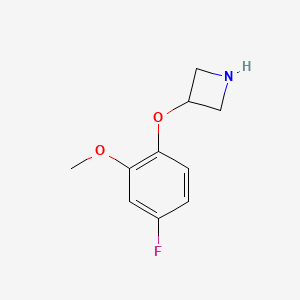

3-(4-Fluoro-2-methoxyphenoxy)azetidine is a four-membered azetidine ring derivative featuring a substituted phenoxy group at the 3-position. The compound’s structure combines the conformational rigidity of the azetidine core with electronic and steric modifications from the 4-fluoro-2-methoxy substitution on the aromatic ring. Azetidines are increasingly explored for their bioactivity, including roles in enzyme inhibition (e.g., BCL6 inhibitors) and neurotransmitter modulation .

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

3-(4-fluoro-2-methoxyphenoxy)azetidine |

InChI |

InChI=1S/C10H12FNO2/c1-13-10-4-7(11)2-3-9(10)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |

InChI Key |

HTPJTFJBCIYKDP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)OC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methoxyphenoxy)azetidine typically involves the reaction of 4-fluoro-2-methoxyphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methoxyphenoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Fluoro-2-methoxyphenoxy)azetidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenoxy)azetidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the azetidine ring and aromatic moiety significantly influence logD (lipophilicity) and topological polar surface area (TPSA), which dictate permeability and cellular potency. For instance:

- 3-Methoxy-substituted azetidine (compound 10 ): logD = 2.7, TPSA = 94 Ų.

- 3-Cyano-substituted azetidine (compound 12): logD = 2.6, TPSA = 108 Ų.

Despite nearly identical logD values, the higher TPSA of the cyano derivative correlates with reduced cellular permeability compared to the methoxy analogue, underscoring TPSA’s critical role in efflux and absorption .

Table 1: Physicochemical Properties of Selected Azetidines

| Compound | Substituent(s) | logD | TPSA (Ų) | Cellular Potency (nM) |

|---|---|---|---|---|

| 3-Methoxy azetidine | 4-Fluoro-2-methoxyphenoxy | 2.7 | 94 | ≤10 |

| 3-Cyano azetidine | 4-Fluoro-2-cyanophenoxy | 2.6 | 108 | ≤100 |

| ANT-290 | 4-Chlorophenyl | - | - | - |

Structural Rigidity and Binding Affinity

Azetidine’s four-membered ring imposes rigidity, enhancing target binding compared to flexible analogues. For example, azetidine-based α,β-unsaturated esters (e.g., compounds 31b and 32b ) exhibit improved potency in enzyme inhibition due to restricted conformational freedom . In contrast, six-membered cyclic amines (e.g., piperidines) show lower cellular potency despite similar biochemical assay performance, highlighting azetidine’s pharmacokinetic advantages .

Key Research Findings and Implications

- TPSA vs. logD : Lower TPSA (e.g., 94 Ų) improves permeability despite comparable logD values, guiding design of CNS-targeted azetidines .

- Rigidity-Activity Relationship : Azetidine’s constrained geometry enhances binding affinity, validated in BCL6 inhibitors and dopamine transporter ligands .

- Synthetic Flexibility : Advanced methods like Suzuki coupling enable rapid exploration of substituents, accelerating drug discovery .

Biological Activity

3-(4-Fluoro-2-methoxyphenoxy)azetidine is a heterocyclic compound with a four-membered azetidine ring that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a 4-fluoro-2-methoxyphenoxy substituent, which may enhance its lipophilicity and influence its pharmacokinetic properties. This article reviews the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a fluorinated aromatic ring, which is known to affect the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

- Ring-opening reactions : Utilizing suitable reagents to open the azetidine ring.

- Substitution reactions : Employing nucleophilic substitutions to introduce the phenoxy group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, particularly those resistant to standard antibiotics. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or function.

Antiviral Activity

The antiviral potential of azetidine derivatives has been explored in several studies. For instance, related compounds with similar structures have demonstrated activity against RNA and DNA viruses. Although specific data on this compound is limited, its structural analogs have shown promise as antiviral agents. Notably, compounds with azetidinone structures have been reported to inhibit human coronaviruses and influenza viruses effectively .

Anticancer Activity

Several studies have investigated the anticancer properties of azetidine derivatives. For example, azetidinone compounds have been reported to exhibit cytostatic activity against various cancer cell lines, including breast and colon cancer cells. The efficacy of these compounds often correlates with their structural modifications, such as the presence of fluorine or methoxy groups .

Data Table: Summary of Biological Activities

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Not specified | |

| Antiviral | Human coronavirus | EC50 = 45 µM | |

| Anticancer | HT-29 colon cancer | IC50 = 14.5–97.9 µM |

Case Studies

- Antimicrobial Efficacy : A study focusing on the antimicrobial properties of azetidines found that compounds similar to this compound could significantly inhibit the growth of resistant bacterial strains. The study employed various assays to determine minimum inhibitory concentrations (MICs), showcasing the potential for developing new antibiotics from this class of compounds.

- Antiviral Potential : In research involving related azetidinone derivatives, one compound demonstrated an EC50 value of 12 µM against influenza A virus H1N1 subtype. These findings suggest that structural modifications in azetidines can lead to enhanced antiviral activity, warranting further investigation into this compound .

- Cytotoxicity in Cancer Cells : A comparative study evaluated the cytotoxic effects of various azetidinone derivatives on several cancer cell lines. Results indicated that certain modifications led to increased potency against breast cancer cells (MCF-7), with IC50 values reaching nanomolar concentrations for some derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Fluoro-2-methoxyphenoxy)azetidine?

Methodological Answer: The synthesis of azetidine derivatives typically involves cyclocondensation or nucleophilic substitution. For example:

- Cyclocondensation : Reacting carboxylic acids with imines using diphosphorus tetraoxide (P₂O₃) as a catalyst can yield azetidinones (β-lactams), which can be further functionalized .

- Nucleophilic Substitution : Substituted phenols (e.g., 4-fluoro-2-methoxyphenol) can react with activated azetidine precursors (e.g., azetidine-3-tosylate) under basic conditions (K₂CO₃, DMF, 80°C) to form the target compound .

Key Data :

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 88 | P₂O₃, toluene, reflux | |

| Nucleophilic Substitution | 72–85 | K₂CO₃, DMF, 80°C, 12 h |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation or photodegradation.

- Purity (>95%) should be verified via HPLC before long-term storage .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

Methodological Answer: Discrepancies in yields often arise from:

- Impurity in starting materials : Use HPLC or GC-MS to verify purity of precursors (e.g., 4-fluoro-2-methoxyphenol).

- Solvent effects : Screen polar aprotic solvents (DMF vs. DMSO) to optimize nucleophilic substitution efficiency .

- Catalyst loading : Adjust P₂O₃ concentration (5–10 mol%) to balance reactivity and side reactions .

Q. How to design a structure-activity relationship (SAR) study for azetidine derivatives targeting enzyme inhibition?

Methodological Answer:

- Core modifications : Replace the methoxy group with ethoxy or halogens (Cl, Br) to assess steric/electronic effects .

- Bioisosteric replacements : Substitute the fluoro group with trifluoromethyl (–CF₃) to enhance lipophilicity and binding affinity .

- In vitro assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) with positive controls (e.g., known kinase inhibitors) .

Q. What analytical strategies validate purity and identity in complex reaction mixtures?

Methodological Answer:

Q. How to assess the compound’s metabolic stability in preclinical models?

Methodological Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Q. What computational methods predict the compound’s binding mode to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the azetidine oxygen and fluoro-phenyl π-stacking .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How to troubleshoot low yields in fluorinated azetidine derivatives?

Methodological Answer:

Q. What are the strategies to mitigate toxicity in early-stage development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.